molecular formula C30H30N6O3S B1676594 Milfasartan CAS No. 148564-47-0

Milfasartan

Cat. No.: B1676594
CAS No.: 148564-47-0
M. Wt: 554.7 g/mol
InChI Key: QVFVAKQHELFATN-UHFFFAOYSA-N
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Description

Milfasartan is a small molecule drug that functions as an angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1 (AT1R). It was initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL for the treatment of hypertension and other cardiovascular diseases . The compound’s molecular formula is C30H30N6O3S .

Preparation Methods

Synthetic Routes and Reaction Conditions: Milfasartan can be synthesized through a multi-step process involving the formation of benzimidazole derivatives. One common method involves the reaction of bis(3-amino-2-pyridyl) diselenide with aryl- and alkylacetylenes in the presence of tert-butyl nitrite in nitromethane as a solvent . The reactions are typically conducted at 80°C for 2 hours, yielding various selenopheno[2,3-b]pyridine derivatives.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Milfasartan undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Comparison with Similar Compounds

    Losartan: Another angiotensin II receptor antagonist used for treating hypertension.

    Telmisartan: Known for its long half-life and high binding affinity to AT1R.

    Eprosartan: Similar mechanism of action but different chemical structure.

Milfasartan’s unique structure and mechanism of action make it a valuable compound for both therapeutic applications and scientific research.

Properties

IUPAC Name

methyl 2-[[4-butyl-2-methyl-6-oxo-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-1-yl]methyl]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O3S/c1-4-5-10-26-25(29(37)36(19(2)31-26)18-27-24(15-16-40-27)30(38)39-3)17-20-11-13-21(14-12-20)22-8-6-7-9-23(22)28-32-34-35-33-28/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFVAKQHELFATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)N(C(=N1)C)CC2=C(C=CS2)C(=O)OC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164007
Record name Milfasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148564-47-0
Record name Milfasartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148564470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milfasartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILFASARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UAL5421CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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